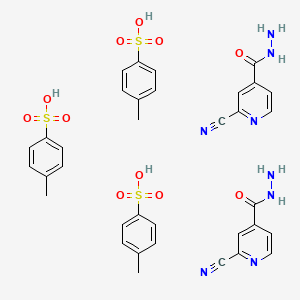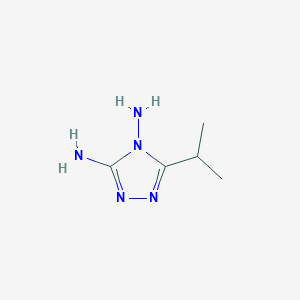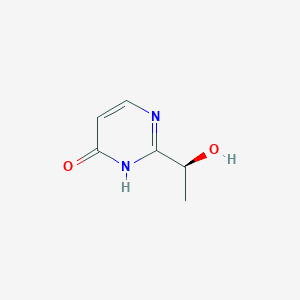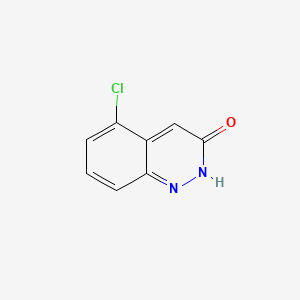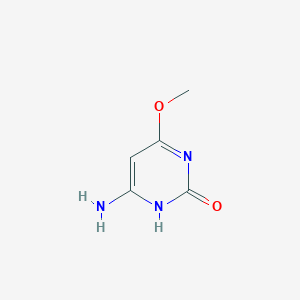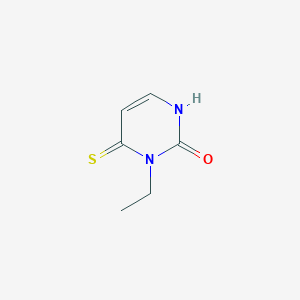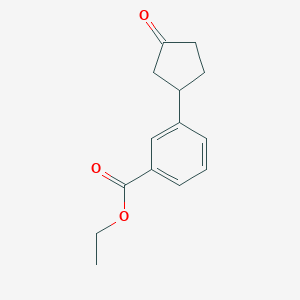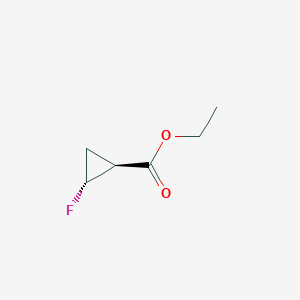![molecular formula C8H5N3O B13100662 2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
2H-Furo[3,2-e]benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzofuro[4,5-d][1,2,3]triazole is a heterocyclic compound that features a fused ring system combining benzofuran and triazole moieties. This unique structure imparts the compound with interesting chemical and physical properties, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzofuro[4,5-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzofuran derivatives with azide compounds under thermal or catalytic conditions to form the triazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for 2H-Benzofuro[4,5-d][1,2,3]triazole are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzofuro[4,5-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2H-Benzofuro[4,5-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and antiviral properties.
Medicine: Research into the compound’s pharmacological properties has shown promise in drug discovery and development, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism by which 2H-Benzofuro[4,5-d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Thiazolo[4,5-d][1,2,3]triazole: Similar in structure but contains a thiazole ring instead of a benzofuran ring.
Benzofuran derivatives: Compounds that share the benzofuran core but differ in the attached functional groups or additional rings.
Triazole derivatives: Compounds that feature the triazole ring but vary in the other fused or attached rings.
Uniqueness
2H-Benzofuro[4,5-d][1,2,3]triazole is unique due to its fused benzofuran and triazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Propriétés
Formule moléculaire |
C8H5N3O |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2H-furo[3,2-e]benzotriazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-5(3-4-12-7)8-6(1)9-11-10-8/h1-4H,(H,9,10,11) |
Clé InChI |
OAPNEBFBGFFQOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNN=C2C3=C1OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
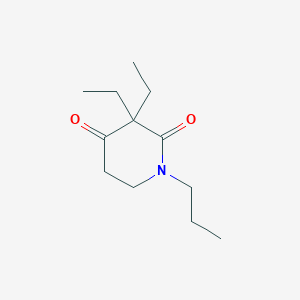
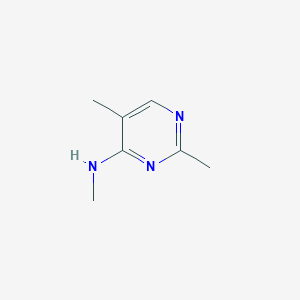
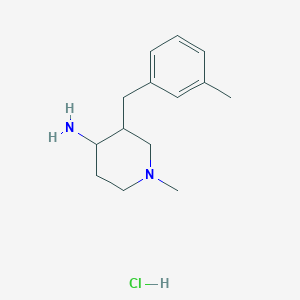
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
